molecular formula C16H30BNO4 B8013315 [3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-cyclopentyl]-carbamic acid tert-butyl ester

[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-cyclopentyl]-carbamic acid tert-butyl ester

Cat. No.: B8013315
M. Wt: 311.2 g/mol
InChI Key: GAEQSFTYQBVALG-UHFFFAOYSA-N
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Description

[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-cyclopentyl]-carbamic acid tert-butyl ester is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a dioxaborolane ring, which imparts unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-cyclopentyl]-carbamic acid tert-butyl ester typically involves the reaction of cyclopentylboronic acid with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Catalyst: Palladium-based catalysts such as Pd(PPh3)4

    Temperature: Room temperature to 60°C

    Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-cyclopentyl]-carbamic acid tert-butyl ester undergoes various types of reactions, including:

    Oxidation: Conversion to the corresponding alcohol or ketone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Organometallic reagents like Grignard reagents (RMgX), organolithium reagents (RLi)

Major Products

    Oxidation: Alcohols, ketones

    Reduction: Alkanes

    Substitution: Various substituted boronic esters

Scientific Research Applications

Chemistry

In chemistry, this compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It serves as a key intermediate in the synthesis of complex organic molecules.

Biology

In biological research, boronic esters are used as enzyme inhibitors. They can inhibit proteases and other enzymes by forming reversible covalent bonds with active site residues.

Medicine

In medicinal chemistry, boronic esters are explored for their potential as therapeutic agents. They are investigated for their ability to inhibit enzymes involved in diseases such as cancer and diabetes.

Industry

In the industrial sector, boronic esters are used in the production of pharmaceuticals, agrochemicals, and advanced materials. Their stability and reactivity make them valuable intermediates in various manufacturing processes.

Mechanism of Action

The mechanism of action of [3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-cyclopentyl]-carbamic acid tert-butyl ester involves the formation of reversible covalent bonds with target molecules. The boronic ester group can interact with nucleophilic sites on enzymes or other proteins, leading to inhibition or modulation of their activity. This interaction is often mediated by the formation of a boronate complex.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • Pinacolborane
  • Catecholborane

Comparison

Compared to other boronic esters, [3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-cyclopentyl]-carbamic acid tert-butyl ester offers unique stability due to the presence of the cyclopentyl group. This stability enhances its utility in various chemical reactions and industrial applications. Additionally, its reactivity profile makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30BNO4/c1-14(2,3)20-13(19)18-12-9-8-11(10-12)17-21-15(4,5)16(6,7)22-17/h11-12H,8-10H2,1-7H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEQSFTYQBVALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCC(C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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